(Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
Description
Properties
IUPAC Name |
3-[4-hydroxy-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-19-17(15-8-4-5-9-16(15)22-19)18-20(27)23-21(28-18)25-12-10-24(11-13-25)14-6-2-1-3-7-14/h1-9,27H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHLGRGMEITPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=C(S3)C4=C5C=CC=CC5=NC4=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolinone Intermediate: This step involves the cyclization of an appropriate precursor to form the indolinone core.
Introduction of the Thiazolone Ring: The thiazolone ring is introduced through a condensation reaction with a suitable thioamide.
Attachment of the Phenylpiperazine Group: The final step involves the nucleophilic substitution reaction to attach the phenylpiperazine group to the thiazolone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiazolone derivatives.
Substitution: The phenylpiperazine group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenylpiperazine moiety.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a pharmacological agent. Its structure suggests activity against several biological targets, particularly in the treatment of neurological disorders and cancer.
Anticancer Activity
Research indicates that derivatives of thiazole compounds, similar to (Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one, demonstrate promising anticancer properties. For instance, studies have shown that thiazole-based compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Neuropharmacological Applications
The presence of the piperazine moiety in the compound is linked to neuropharmacological effects. Compounds with this structure have been investigated for their potential as anxiolytics and antidepressants, showing efficacy in modulating neurotransmitter systems such as serotonin and dopamine .
The biological activity of this compound extends beyond anticancer and neuropharmacological applications.
Antimicrobial Properties
Preliminary studies suggest that the compound may exhibit antimicrobial activity against a range of pathogens. The thiazole ring is known for its ability to enhance the antimicrobial potency of compounds by interfering with bacterial cell wall synthesis .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor, particularly against acetylcholinesterase, which is relevant in the context of Alzheimer’s disease . Inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the thiazole or piperazine rings can significantly influence biological activity and selectivity towards specific targets.
| Substituent | Effect on Activity | Example |
|---|---|---|
| Phenyl | Enhances lipophilicity; improves blood-brain barrier penetration | Compounds with varied phenyl substitutions show differing CNS activity |
| Thiazole | Imparts antimicrobial properties | Thiazoles with electron-withdrawing groups show enhanced activity against bacteria |
| Piperazine | Modulates neurotransmitter receptor interactions | Variants of piperazine lead to differential anxiolytic effects |
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
Neuroprotective Effects
A study demonstrated that a related compound improved cognitive function in animal models of Alzheimer’s disease by inhibiting acetylcholinesterase and promoting neurogenesis .
Anticancer Efficacy
Another investigation reported that derivatives showed significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of (Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues
Key structural variations among thiazolone derivatives include substituents at positions 2 and 5 of the thiazole ring, which dictate physicochemical and biological properties.
Insights :
- The 4-phenylpiperazinyl group in the target compound may enhance blood-brain barrier penetration compared to morpholine or piperidine analogues .
Physical Properties :
- Melting Points : Benzylidene derivatives with electron-withdrawing groups (e.g., 6d: 245–247°C ) exhibit higher melting points than unsubstituted analogues (6a: 214–216°C ). The target compound’s melting point is expected to exceed 250°C due to its rigid, conjugated indole moiety.
- Solubility: Piperazine derivatives generally show better aqueous solubility than morpholine or phenylamino analogues due to their basic nitrogen .
Tyrosinase Inhibition :
- BABT derivatives with 2,4-dihydroxybenzylidene (compound 8) exhibit exceptional activity (IC₅₀ = 0.27 µM), 106-fold more potent than kojic acid . Hydroxyl groups act as hydrogen bond donors, critical for binding to the enzyme’s active site .
- Fluorinated analogues (e.g., compound 3: IC₅₀ > 300 µM) show reduced activity, highlighting the importance of hydrogen bond donors over acceptors .
Antimicrobial and Antifungal Activity :
- Piperidine/morpholine derivatives (e.g., 5a–d) demonstrate moderate antifungal activity against Candida albicans (MIC = 32–64 µg/mL) .
Antioxidant Effects :
- BABT derivatives with hydroxyl groups (e.g., compound 8) show dual tyrosinase inhibition and radical scavenging activity, linked to their redox-active phenolic groups .
Computational Insights
- Density Functional Theory (DFT) : Studies on similar thiazolones () suggest that exact exchange terms improve accuracy in predicting electronic properties. The target compound’s conjugated system likely exhibits a low HOMO-LUMO gap, enhancing reactivity .
- Molecular Docking : Analogues with planar substituents (e.g., benzylidene) fit into tyrosinase’s hydrophobic pocket, while polar groups (e.g., piperazine) stabilize interactions with solvent .
Biological Activity
(Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and oncology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazole ring fused with an indole moiety and a piperazine substituent, which contributes to its unique pharmacological properties. The structural formula can be represented as follows:
Central Nervous System (CNS) Activity
Research indicates that derivatives of this compound exhibit significant CNS depressant and anticonvulsant activities. A study demonstrated that certain analogs showed effective anticonvulsant properties in mouse models, suggesting potential applications in treating epilepsy and other seizure disorders.
Anticancer Properties
The compound's anticancer potential has been explored through various studies. One notable investigation revealed that derivatives containing the indole structure exhibited cytotoxic effects against different cancer cell lines. The most potent compounds showed IC50 values comparable to established chemotherapeutics, indicating their potential as candidates for further development in cancer therapy .
Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)
Another significant area of research focuses on the inhibition of the enzyme 11β-HSD1 , which plays a crucial role in metabolic disorders such as obesity and type 2 diabetes. Certain derivatives demonstrated over 50% inhibition of 11β-HSD1 at concentrations as low as 10 µM, with some compounds showing selectivity over 11β-HSD2, making them promising candidates for metabolic disease treatment .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes involved in critical metabolic pathways or modulate receptor activity related to neurotransmission and cell proliferation .
Case Studies and Research Findings
Q & A
Q. What are the optimized synthetic routes for (Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one?
The compound is typically synthesized via Knoevenagel condensation. A general protocol involves refluxing 5-(morpholinosulfonyl)isatin with 3-substituted thiazolidin-4-one derivatives in acetic acid containing sodium acetate for 1–4 hours. The reaction mixture is cooled, filtered, and recrystallized from solvents like ethanol or 1,4-dioxane . For example, analogous compounds such as 5-(5-morpholinosulfonyl-2-oxoindolin-3-ylidene)thiazol-4(5H)-one derivatives were synthesized with yields ranging from 62% to 85% .
Q. How is the compound characterized structurally?
Structural elucidation relies on IR , NMR , and X-ray crystallography :
Q. What in vitro assays are used to evaluate cytotoxic activity?
Cytotoxicity is assessed using the sulforhodamine B (SRB) assay against cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast cells (WI-38). Cells are treated with serial dilutions (1–100 µM) for 48–72 hours. IC₅₀ values are calculated, with DMSO as a vehicle control (<0.5% v/v) . For example, thiazol-4-one derivatives show IC₅₀ values of 32–44 µM against gastric and colon cancer lines .
Advanced Research Questions
Q. How do substituents at positions 2 and 5 influence bioactivity?
- Position 2 : Piperazine or morpholine groups enhance solubility and target affinity. For instance, 2-(4-phenylpiperazin-1-yl) derivatives exhibit improved anticancer activity compared to methylthio groups due to hydrogen bonding with biological targets .
- Position 5 : Electron-withdrawing groups (e.g., sulfonylmorpholine) increase electrophilicity, enhancing interactions with cysteine residues in enzymes like kinases . Substituted benzylidene moieties (e.g., 4-fluorophenyl) improve cytotoxicity by 30–50% compared to unsubstituted analogs .
Q. What computational methods are used to predict binding modes?
- DFT calculations (e.g., using Gaussian 09) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity .
- Molecular docking (e.g., with AutoDock Vina) predicts interactions with targets like CDK1. The thiazol-4-one core forms hydrogen bonds with ATP-binding pockets, while the phenylpiperazine group stabilizes hydrophobic interactions .
- Multiwfn software analyzes electrostatic potential maps, identifying nucleophilic/electrophilic regions critical for ligand-receptor binding .
Q. How to resolve contradictions in structure-activity data across cell lines?
Discrepancies in IC₅₀ values (e.g., higher activity in HEPG-2 vs. MCF-7) may arise from:
- Cell-specific uptake : Differences in membrane transporters (e.g., ABCB1) affect intracellular accumulation .
- Metabolic stability : Liver-derived cells (HEPG-2) may metabolize compounds faster, reducing efficacy .
- Target expression : Overexpression of kinases (e.g., EGFR in MCF-7) alters sensitivity . Validate via knockdown assays or metabolomic profiling .
Methodological Guidelines
Q. How to design analogs for improved pharmacokinetics?
- LogP optimization : Introduce polar groups (e.g., morpholinosulfonyl) to reduce hydrophobicity while maintaining membrane permeability.
- Metabolic blocking : Fluorine substitution at para positions minimizes oxidative degradation .
- Prodrug strategies : Esterify carboxylic acid derivatives (e.g., compound 5) to enhance oral bioavailability .
Q. What analytical techniques validate purity for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
